molecular formula C20H23NO4 B1226684 3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester

3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester

Cat. No. B1226684
M. Wt: 341.4 g/mol
InChI Key: QCHYILFGPLNBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester is a benzoate ester.

Scientific Research Applications

Chemical Reactions and Properties

  • Model Reactions with Glycidyl Phenyl Ether : The reactions of 3-pyridinecarboxylic acid with 2,3-epoxypropyl phenyl ether were studied, revealing two-step mechanisms involving pyridinium salt and ester formation, with the salt inducing an induction period (Hsu & Chen, 1990).

Thermal Behavior

  • Thermal Decomposition of Derivatives : The thermal decomposition and stability of derivatives of 3-pyridinecarboxylic acid, including esters, were examined, highlighting stability up to fusion point and decomposition in several stages (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Synthesis and Structural Analysis

  • Synthesis of Esters and Cardiotonic Activity : Research on the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids demonstrated their potential for positive inotropic activity (Mosti et al., 1992).
  • X-Ray Powder Diffraction Data : X-ray powder diffraction data was reported for a compound that is an intermediate in the synthesis of apixaban, providing insight into the structure and purity of the compound (Wang et al., 2017).

Applications in Polymer Science

  • Functionalization of Soluble Polystyrenes : Research on the functionalization of soluble polystyrenes with tri-n-butyltin carboxylates, utilizing esters of 3-pyridinecarboxylic acid, demonstrated a novel approach in polymer science (Dalil et al., 2000).

Crystal Structure and Coordination

  • Structural Investigation of Triorganostannyl Esters : The structural investigation of triorganostannyl esters of 3-pyridinecarboxylic acid derivatives provided insights into their coordination to metal centers, affecting the photophysical properties and intermolecular interactions (Tzimopoulos et al., 2010).

properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(4-heptoxycarbonylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C20H23NO4/c1-2-3-4-5-6-14-24-19(22)16-9-11-18(12-10-16)25-20(23)17-8-7-13-21-15-17/h7-13,15H,2-6,14H2,1H3

InChI Key

QCHYILFGPLNBNY-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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